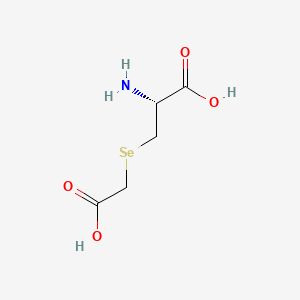
DL-Alanine, 3-((carboxymethyl)seleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Alanine, 3-((carboxymethyl)seleno)-: is a selenoamino acid derivative where selenium is incorporated into the alanine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Alanine, 3-((carboxymethyl)seleno)- typically involves the incorporation of selenium into the alanine structure. One common method involves the reaction of chloroalanine with disodium diselenide, which results in the formation of selenocystine-containing peptides . Another approach involves the double cyanomethylation of racemic DL-alanine with methanal and hydrogen cyanide, followed by hydrolysis to yield the desired selenoamino acid .
Industrial Production Methods: Industrial production of this compound focuses on achieving high yields and purity while minimizing impurities. The process often involves continuous reaction control at relatively low pressures and temperatures, using inexpensive raw materials and avoiding complex isolation steps .
Chemical Reactions Analysis
Types of Reactions: DL-Alanine, 3-((carboxymethyl)seleno)- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized, leading to the formation of selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenocysteine residues back to their selenol forms.
Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Various nucleophiles can be used to replace the selenium atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can regenerate selenols.
Scientific Research Applications
Chemistry: DL-Alanine, 3-((carboxymethyl)seleno)- is used as a model compound in studies involving selenoamino acids and their reactivity. It is also employed in the synthesis of selenopeptides, which are valuable in understanding the role of selenium in biological systems .
Biology: In biological research, this compound is studied for its role in selenoprotein synthesis and its potential antioxidant properties. It is also used to investigate the effects of selenium incorporation into proteins and its impact on cellular functions .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its antioxidant properties and its role in preventing oxidative stress-related diseases. It is also being studied for its potential use in cancer prevention and treatment .
Industry: In industrial applications, DL-Alanine, 3-((carboxymethyl)seleno)- is used in the production of selenium-enriched supplements and functional foods. Its unique properties make it a valuable additive in various formulations .
Mechanism of Action
The mechanism of action of DL-Alanine, 3-((carboxymethyl)seleno)- involves its incorporation into selenoproteins, where it can exert antioxidant effects by neutralizing reactive oxygen species (ROS). The selenium atom in the compound plays a crucial role in these redox reactions, helping to maintain cellular redox balance and protect against oxidative damage . Additionally, the compound can disrupt protein homeostasis by misincorporation into proteins, leading to potential cytotoxic effects .
Comparison with Similar Compounds
Selenomethionine: Another selenoamino acid with similar antioxidant properties and applications in thyroid function and cancer prevention.
Seleno-DL-cystine:
Uniqueness: DL-Alanine, 3-((carboxymethyl)seleno)- is unique due to its specific incorporation of selenium into the alanine structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
59745-40-3 |
|---|---|
Molecular Formula |
C5H9NO4Se |
Molecular Weight |
226.10 g/mol |
IUPAC Name |
(2R)-2-amino-3-(carboxymethylselanyl)propanoic acid |
InChI |
InChI=1S/C5H9NO4Se/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
InChI Key |
RVRJHKYYXLZVHE-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se]CC(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)[Se]CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















